2-Chloro-1-isocyanato-4-methylbenzene
CAS No.: 40398-00-3
Cat. No.: VC2503825
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40398-00-3 |
|---|---|
| Molecular Formula | C8H6ClNO |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 2-chloro-1-isocyanato-4-methylbenzene |
| Standard InChI | InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
| Standard InChI Key | QVCZOTVTRWNPAF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N=C=O)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C=O)Cl |
Introduction
Identification and Nomenclature
2-Chloro-1-isocyanato-4-methylbenzene (CAS No. 40398-00-3) is an aromatic isocyanate compound characterized by the presence of a chlorine atom at the second position, an isocyanate group at the first position, and a methyl group at the fourth position of the benzene ring . This structural arrangement contributes to its distinct chemical reactivity and applications.
Chemical Identifiers
The compound is identified through various systematic naming systems and unique identifiers as shown in Table 1:
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-1-isocyanato-4-methylbenzene |
| Molecular Formula | C8H6ClNO |
| Molecular Weight | 167.59 g/mol |
| CAS Number | 40398-00-3 |
| InChI | InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
| InChI Key | QVCZOTVTRWNPAF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N=C=O)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C=O)Cl |
Table 1: Chemical Identifiers for 2-Chloro-1-isocyanato-4-methylbenzene
Synonyms and Alternative Names
The compound is known by several alternative names and synonyms in the chemical literature:
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3-Chloro-4-isocyanatotoluene
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2-Chloro-4-methylphenyl isocyanate
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2-Chloro-1-isocyanato-4-methylbenzene
Physical and Chemical Properties
2-Chloro-1-isocyanato-4-methylbenzene possesses distinctive physical and chemical properties that make it useful for various applications in chemical synthesis.
Physical Properties
The compound exists as a colorless to pale yellow liquid with a distinctive odor under standard conditions. Its detailed physical properties are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Colorless to pale yellow liquid |
| Melting Point | 23.5°C to 26-30°C |
| Boiling Point | 246.0±33.0°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 93.5±14.6°C |
| LogP | 3.12-3.76 |
| Vapour Pressure | 0.0±0.5 mmHg at 25°C |
| Index of Refraction | 1.544 |
| Polar Surface Area (PSA) | 29.43 Ų |
Table 2: Physical Properties of 2-Chloro-1-isocyanato-4-methylbenzene
Spectroscopic Properties
The spectroscopic data for 2-chloro-1-isocyanato-4-methylbenzene plays a crucial role in its identification and characterization in analytical chemistry. The compound can be analyzed using various spectroscopic techniques, including HPLC (High-Performance Liquid Chromatography) .
A reverse-phase HPLC method with simple conditions can be employed for analysis, utilizing a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, the phosphoric acid can be substituted with formic acid .
Reactivity and Chemical Behavior
Chemical Reactivity
The compound's reactivity is primarily governed by the isocyanate (-N=C=O) functional group, which is highly reactive toward nucleophilic substances. The isocyanate group readily participates in addition reactions with compounds containing active hydrogen atoms (such as alcohols, amines, and thiols) to form urethanes, ureas, and thiourethanes, respectively .
This reactivity makes 2-chloro-1-isocyanato-4-methylbenzene valuable in various synthetic applications, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. The presence of the chloro group also enhances the electrophilicity of the isocyanate carbon, potentially increasing its reactivity compared to non-halogenated analogs .
Synthesis Applications
The compound has been documented in several synthesis reactions, particularly in the formation of carboxamides and related structures. One notable example is its use in the production of pyridine carboxamides, as seen in the reactions of related phenyl isocyanates .
Applications and Uses
2-Chloro-1-isocyanato-4-methylbenzene finds application primarily in industrial and scientific research settings. Its applications include:
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Pharmaceutical Intermediates: The compound is utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients due to its reactive isocyanate group .
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Agrochemical Synthesis: It serves as a building block in the synthesis of agricultural chemicals and pesticides .
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Polymer Chemistry: The isocyanate functionality makes it valuable in polymer science, particularly in the production of polyurethanes and related materials.
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Research Applications: It is employed in organic synthesis as a reagent for introducing specific functional groups and structural elements .
| Classification Element | Details |
|---|---|
| GHS Symbols | GHS07, GHS08 |
| Signal Word | Danger |
| Hazard Statements | H302, H312, H315, H319, H332, H334, H335 |
| Hazard Codes | Xn: Harmful |
| Risk Phrases | R20/21/22, R36/37/38, R42 |
| Hazard Class | 6.1 |
| Packaging Group | II |
Table 3: Hazard Classification of 2-Chloro-1-isocyanato-4-methylbenzene
| Specification | Details |
|---|---|
| Typical Purity | 95-98% |
| Packaging Options | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| Storage Temperature | 4°C (refrigerated) |
| Physical Form | Powder/liquid |
| Supply Ability | Up to 200 kg |
| Shipping Classification | UN 2206 6.1/PG 3 |
Table 4: Commercial Specifications of 2-Chloro-1-isocyanato-4-methylbenzene
Analytical Methods
HPLC Analysis
2-Chloro-1-isocyanato-4-methylbenzene can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). A specialized method has been developed using a Newcrom R1 HPLC column with simple conditions .
The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. The method is scalable and can be used for isolating impurities in preparative separation as well as for pharmacokinetic studies .
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